molecular formula C16H25ClN2O2 B8165146 N-ethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

N-ethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

Cat. No.: B8165146
M. Wt: 312.83 g/mol
InChI Key: ISFHURQDMZOMJC-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Phenol derivatives, halides

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors, including neurotransmitter receptors in the central nervous system . The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes.

Properties

IUPAC Name

N-ethyl-2-(3-methyl-4-piperidin-4-ylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-18-16(19)11-20-14-4-5-15(12(2)10-14)13-6-8-17-9-7-13;/h4-5,10,13,17H,3,6-9,11H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFHURQDMZOMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=C(C=C1)C2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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